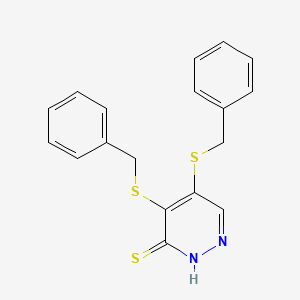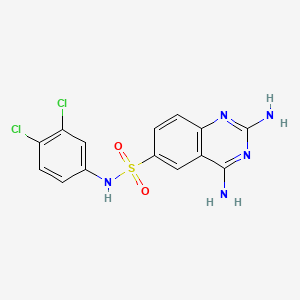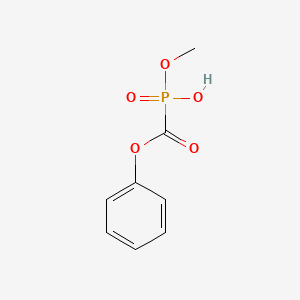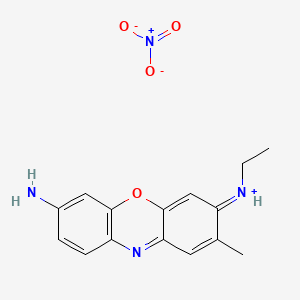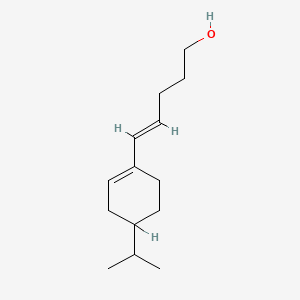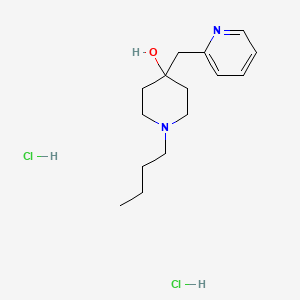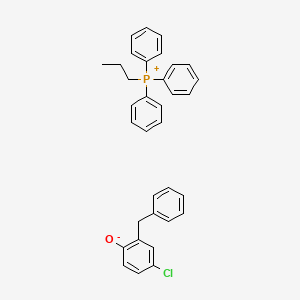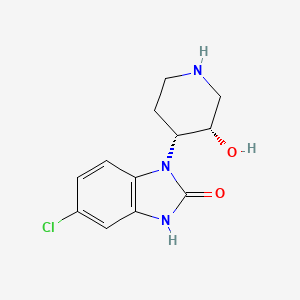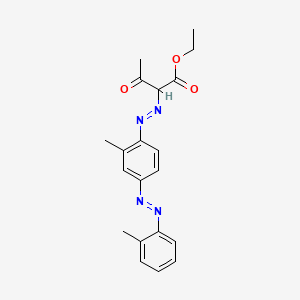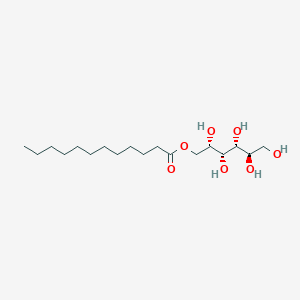
D-Glucitol monolaurate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
D-Glucitol monolaurate is typically synthesized through an esterification reaction between D-glucitol and lauric acid. This reaction is catalyzed by acidic or enzymatic catalysts under controlled temperature and pressure conditions . The process involves heating the reactants to facilitate the formation of the ester bond, followed by purification to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants while minimizing by-products. The final product is then purified through distillation or crystallization techniques .
化学反应分析
Types of Reactions
D-Glucitol monolaurate undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to yield D-glucitol and lauric acid.
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: It can participate in substitution reactions where the laurate group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: D-glucitol and lauric acid.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted esters with different functional groups.
科学研究应用
D-Glucitol monolaurate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a stabilizer for enzymes and proteins.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
作用机制
The mechanism of action of D-Glucitol monolaurate involves its ability to interact with lipid membranes and proteins. It can disrupt the lipid bilayer, leading to changes in membrane permeability and fluidity . This disruption can affect various cellular processes, including signal transduction and enzyme activity . Additionally, this compound can form micelles, which encapsulate hydrophobic molecules and enhance their solubility .
相似化合物的比较
Similar Compounds
Glycerol monolaurate: Similar in structure but derived from glycerol instead of D-glucitol.
Sorbitan monolaurate: Another ester of sorbitol with lauric acid, used as an emulsifier.
1,43,6-Dianhydro-D-glucitol monolaurate: A derivative with a different structural configuration.
Uniqueness
D-Glucitol monolaurate is unique due to its specific combination of D-glucitol and lauric acid, which imparts distinct physicochemical properties. Its ability to form stable emulsions and its biocompatibility make it particularly valuable in pharmaceutical and cosmetic applications .
属性
CAS 编号 |
26657-97-6 |
|---|---|
分子式 |
C18H36O7 |
分子量 |
364.5 g/mol |
IUPAC 名称 |
[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] dodecanoate |
InChI |
InChI=1S/C18H36O7/c1-2-3-4-5-6-7-8-9-10-11-16(22)25-13-15(21)18(24)17(23)14(20)12-19/h14-15,17-21,23-24H,2-13H2,1H3/t14-,15+,17-,18-/m1/s1 |
InChI 键 |
HYZDYRHKPFPODK-CYGHRXIMSA-N |
手性 SMILES |
CCCCCCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
规范 SMILES |
CCCCCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


